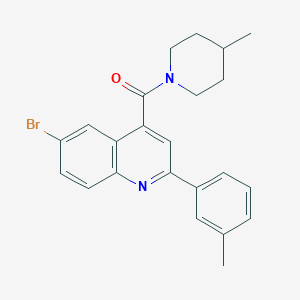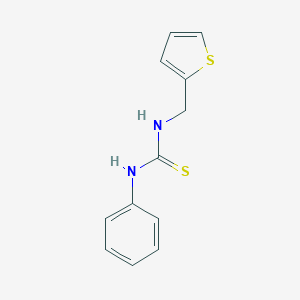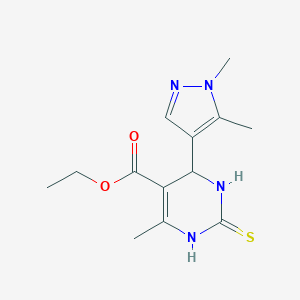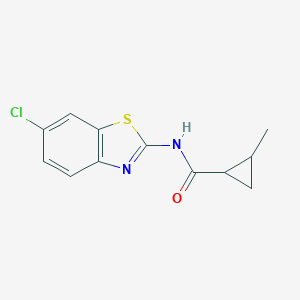
6-BROMO-2-(3-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a bromine atom and a 3-methylphenyl group The compound also includes a 4-methylpiperidino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-(3-methylphenyl)quinoline, followed by the introduction of the 4-methylpiperidino group through a nucleophilic substitution reaction. The final step involves the formation of the methanone moiety under controlled conditions, such as using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Oxidation: The methanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, can be investigated to identify potential therapeutic applications.
Medicine
In medicinal chemistry, 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone may serve as a lead compound for the development of new drugs. Its interactions with specific molecular targets can be optimized to enhance efficacy and reduce side effects.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can be exploited to create materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core and substituted groups allow it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylphenyl)quinoline: Lacks the bromine and 4-methylpiperidino groups, resulting in different chemical and biological properties.
6-Bromoquinoline: Lacks the 3-methylphenyl and 4-methylpiperidino groups, leading to distinct reactivity and applications.
4-Methylpiperidine: A simpler structure that lacks the quinoline core, resulting in different chemical behavior.
Uniqueness
6-Bromo-2-(3-methylphenyl)-4-quinolylmethanone is unique due to its combination of a quinoline core with bromine, 3-methylphenyl, and 4-methylpiperidino groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H23BrN2O |
|---|---|
Molecular Weight |
423.3g/mol |
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H23BrN2O/c1-15-8-10-26(11-9-15)23(27)20-14-22(17-5-3-4-16(2)12-17)25-21-7-6-18(24)13-19(20)21/h3-7,12-15H,8-11H2,1-2H3 |
InChI Key |
MUUOXBZAHAEUAI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B452411.png)
![6-Amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B452412.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B452414.png)
![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B452415.png)
![Isopropyl 2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452419.png)


![6-Tert-butyl-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452424.png)
![Methyl 2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452425.png)
![N-(1-adamantyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452426.png)
![2-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452429.png)
![Methyl 2-{[(mesityloxy)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452431.png)
![METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B452432.png)

